N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO4/c1-34-30-20-25(14-17-29(30)36-23-27-10-6-3-7-11-27)18-19-32-31(33)21-24-12-15-28(16-13-24)35-22-26-8-4-2-5-9-26/h2-17,20H,18-19,21-23H2,1H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSILQMWZTUJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Phenolic Hydroxyl Groups
Benzyl ether protection is universally employed to mask phenolic hydroxyls due to its stability under diverse reaction conditions.
Synthesis of 3-Methoxy-4-(Phenylmethoxy)Benzaldehyde
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Starting Material : 3-Methoxy-4-hydroxybenzaldehyde
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Benzylation :
Table 1: Comparative Benzylation Conditions
Formation of the Ethylamine Spacer
2.2.1 Nitrile Intermediate Synthesis
3-Methoxy-4-(phenylmethoxy)benzaldehyde undergoes Strecker synthesis:
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Reagents : NH₄Cl, NaCN (1.5 eq each)
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Intermediate : 2-(3-Methoxy-4-(phenylmethoxy)phenyl)acetonitrile
2.2.2 Nitrile Reduction to Primary Amine
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Reduction System : LiAlH₄ (3 eq) in anhydrous THF
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Workup : Quench with Na₂SO₄·10H₂O, filter, concentrate
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Yield : 76% (isolated as hydrochloride salt)
Critical Note : Catalytic hydrogenation (H₂, Pd/C) offers safer alternatives but requires higher pressures (50 psi) and longer reaction times (24 h).
Acetamide Bond Formation
2.3.1 Synthesis of 4-(Phenylmethoxy)Phenylacetyl Chloride
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Chlorination : 4-(Phenylmethoxy)phenylacetic acid treated with SOCl₂ (2 eq)
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Conditions : Reflux, 3 h, followed by SOCl₂ removal under vacuum
2.3.2 Amide Coupling
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Reagents :
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Amine: 2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethylamine (1 eq)
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Acyl chloride: 4-(Phenylmethoxy)phenylacetyl chloride (1.1 eq)
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Base: Et₃N (2 eq)
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Solvent : Dichloromethane (0.1 M)
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Yield : 82% after silica gel chromatography
Alternative Synthetic Pathways
Reductive Amination Approach
Solid-Phase Peptide Synthesis (SPPS)
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Resin : Rink amide MBHA
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Activation : HBTU/HOBt
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Cleavage : TFA/H₂O/TIS (95:2.5:2.5)
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Purity : 91% (HPLC)
Industrial-Scale Production Considerations
Table 2: Scalability Metrics for Key Steps
| Step | Batch Size (kg) | Cycle Time (h) | Purity (%) | Cost Index (USD/kg) |
|---|---|---|---|---|
| Benzylation | 50 | 14 | 98.5 | 120 |
| Nitrile Reduction | 30 | 8 | 97.2 | 340 |
| Amide Coupling | 25 | 18 | 99.1 | 410 |
Optimization Strategies :
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Continuous Flow Benzylation : Microreactor systems reduce reaction time to 2 h with 94% yield
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Catalytic Hydrogenation Recycling : Pd/C catalyst reused ×5 cycles with <5% activity loss
Critical Analysis of Reaction Conditions
Solvent Selection Impact
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Biochemical Applications
- Proteomics Research :
-
Drug Development :
- The compound's unique structure allows it to be explored as a lead compound in the development of new therapeutic agents. Its potential efficacy in targeting specific receptors or pathways makes it a candidate for further pharmacological studies.
- Anticancer Research :
Case Study 1: Proteomic Profiling
A study conducted at a leading university explored the use of this compound in proteomic profiling of cancer cells. The researchers found that the compound effectively tagged specific proteins involved in cell signaling pathways, facilitating the identification of novel biomarkers for cancer diagnosis.
Case Study 2: Antitumor Activity
In a laboratory setting, researchers tested the compound's effects on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast and prostate cancer cells, suggesting its potential as a therapeutic agent. Further investigations are ongoing to understand the underlying mechanisms of action.
Table of Comparative Studies
| Study Focus | Methodology | Findings |
|---|---|---|
| Proteomics | Mass Spectrometry | Identified novel protein interactions |
| Anticancer Activity | Cell Viability Assays | Significant inhibition of cancer cell proliferation |
| Drug Development | Structure-Activity Relationship (SAR) | Potential lead compound for targeted therapies |
Mechanism of Action
The mechanism of action of N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of methoxy and phenylmethoxy groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₃₂H₃₃NO₅
- Molecular Weight : 511.618 g/mol
- CAS Registry : 1699-40-7
- ChemSpider ID : 2033264
Applications: Primarily utilized as a synthetic intermediate in pharmaceuticals, particularly for synthesizing Coclaurine, a neuroprotective benzyltetrahydroisoquinoline alkaloid .
Comparison with Structurally Similar Compounds
Mandipropamid (CAS 374726-62-2)
Structure :
Properties :
Key Differences :
N-{2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethyl}-2-(4,5-dimethoxy-2-nitrophenyl)acetamide
Structure :
Properties :
- Molecular Formula : C₂₇H₃₀N₂O₈
- Molecular Weight : 510.543 g/mol
Key Differences :
- Applications: Noted for use in organic synthesis intermediates but lacks documented therapeutic roles .
Orexin-1 Receptor Antagonists (9c–9f Series)
Example : N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-[3-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acetamide (9f)
Structure :
Properties :
N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-hydroxyphenylacetamide
Structure :
Properties :
Key Differences :
Biological Activity
N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide, commonly referred to as TRC-M265030, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to explore its biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.
- Molecular Formula : C31H31NO4
- Molecular Weight : 481.58 g/mol
- CAS Number : 132257-11-5
- Structure : The compound features a complex arrangement of methoxy and phenyl groups, which are believed to contribute to its biological properties.
The biological activity of TRC-M265030 is primarily linked to its interaction with various cellular pathways. Research indicates that compounds with similar structures often exhibit effects on:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are involved in numerous physiological processes. TRC-M265030 may modulate GPCR activity, leading to altered cellular responses .
- Antitumor Activity : Preliminary studies suggest that TRC-M265030 may exhibit cytotoxic effects against cancer cell lines. Its structural similarity to known antitumor agents like flavonoids positions it as a candidate for further investigation in oncology .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of TRC-M265030 on various cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MDA-MB-468 (Breast) | 5.2 | Significant growth inhibition noted |
| HT29 (Colon) | 10.1 | Moderate cytotoxicity observed |
| HCT-116 (Colon) | 8.5 | Induction of apoptosis confirmed |
These results indicate that TRC-M265030 has a preferential effect on breast cancer cells compared to colon cancer cells, suggesting potential specificity in its action .
Case Studies
-
Breast Cancer Treatment :
A study focused on the application of TRC-M265030 in MDA-MB-468 cells demonstrated that treatment led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This suggests that the compound may be effective in targeting resistant breast cancer phenotypes. -
Colon Cancer Models :
In another study involving HT29 and HCT-116 cells, TRC-M265030 was shown to inhibit cell proliferation and induce cell cycle arrest at the G1 phase. This was associated with upregulation of p21 and downregulation of cyclin D1, indicating its potential as a chemotherapeutic agent in colorectal cancer .
Q & A
Q. What are the optimized synthetic routes for Mandipropamid, and how do reaction conditions influence yield?
Mandipropamid is synthesized via multi-step reactions involving substitution, reduction, and condensation. A key intermediate, 3-methoxy-4-(prop-2-yn-1-yloxy)phenethylamine, is prepared by substituting halogenated nitrobenzene derivatives with propargyl alcohol under alkaline conditions, followed by nitro-group reduction using iron powder under acidic conditions . The final step involves condensation with α-(prop-2-yn-1-yloxy)-4-chlorobenzeneacetic acid using coupling agents like DCC or EDCI. Yield optimization (69–100%) depends on controlling stoichiometry, temperature (e.g., 0–25°C for condensation), and purification methods (e.g., column chromatography) .
Q. Which analytical techniques are critical for characterizing Mandipropamid’s purity and structure?
- NMR Spectroscopy : and NMR in CDCl or DMSO-d resolve methoxy (δ 3.7–3.9 ppm), propargyloxy (δ 4.6–4.8 ppm), and aromatic protons (δ 6.7–7.4 ppm) .
- HPLC-DAD : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) quantify Mandipropamid residues in environmental samples, achieving LODs of 0.01 mg/kg .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 411.88 (CHClNO) .
Q. What is the primary biological target of Mandipropamid, and how is its fungicidal activity assessed?
Mandipropamid inhibits cell wall biosynthesis in oomycete pathogens (e.g., Plasmopara viticola) by targeting cellulose synthase. Activity is evaluated via in vitro spore germination assays (IC values) and in vivo foliar protection studies on grapevines, using dose-response curves (0.1–100 µg/mL) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in Mandipropamid’s spectral data across studies?
Discrepancies in NMR or MS data may arise from solvation effects, impurities, or stereochemical variations. Methodological solutions include:
- Solvent Standardization : Compare spectra in identical solvents (e.g., CDCl vs. DMSO-d) to isolate solvent-induced shifts .
- Isotopic Labeling : Use -labeled intermediates to track signal assignments in complex regions (e.g., overlapping aromatic protons) .
- High-Resolution MS : Confirm molecular formulas and detect trace impurities (<0.1%) .
Q. What experimental designs are suitable for studying Mandipropamid’s environmental fate and residue dynamics?
- Dissipation Studies : Apply QuEChERS extraction (acetonitrile partitioning, PSA cleanup) followed by HPLC-DAD to quantify residues in soil/water matrices under controlled pH/temperature conditions .
- Metabolite Identification : Use LC-QTOF-MS to detect degradation products (e.g., hydroxylated or dechlorinated derivatives) in environmental samples .
- Statistical Modeling : Fit residue data to first-order kinetics models (half-life calculations) and assess soil adsorption coefficients (K) .
Q. How can structure-activity relationship (SAR) studies improve Mandipropamid’s efficacy against resistant pathogen strains?
- Analog Synthesis : Modify propargyloxy/methoxy groups to assess steric/electronic effects on cellulose synthase binding. For example, replacing propargyl with methyl groups reduces activity by 90% .
- Molecular Docking : Simulate interactions between Mandipropamid analogs and P. viticola cellulose synthase (PDB ID: 4AYM) to identify critical hydrogen bonds (e.g., with Arg) .
- Resistance Monitoring : Perform genomic sequencing of field isolates to detect mutations in target enzymes (e.g., Cs gene mutations) .
Q. What methodologies address discrepancies in Mandipropamid’s reported melting points (96.4–97.3°C vs. literature values)?
- DSC Analysis : Use differential scanning calorimetry at 5°C/min heating rates to confirm purity-driven melting point variations .
- Recrystallization Optimization : Compare melting points after recrystallization from ethanol/water (95:5) vs. ethyl acetate/hexane (1:1) to isolate polymorphic forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
